molecular formula C18H15NO3S B3016277 (E)-7-ethoxy-3-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-yl)quinolin-2(1H)-one CAS No. 374770-07-7

(E)-7-ethoxy-3-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-yl)quinolin-2(1H)-one

Cat. No.: B3016277
CAS No.: 374770-07-7
M. Wt: 325.38
InChI Key: FAWCXXKOFFUDLV-SOFGYWHQSA-N
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Description

(E)-7-ethoxy-3-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-yl)quinolin-2(1H)-one is a quinolin-2-one derivative characterized by a 7-ethoxy substitution on the quinoline core and a conjugated α,β-unsaturated ketone side chain terminating in a thiophene ring. The quinolin-2(1H)-one scaffold is pharmacologically significant due to its presence in compounds with antitumor, antiviral, and anti-inflammatory activities . The ethoxy group at position 7 may enhance metabolic stability compared to smaller alkoxy substituents (e.g., methoxy), as seen in related compounds .

Properties

IUPAC Name

7-ethoxy-3-[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3S/c1-2-22-14-7-5-12-10-13(18(21)19-15(12)11-14)6-8-16(20)17-4-3-9-23-17/h3-11H,2H2,1H3,(H,19,21)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWCXXKOFFUDLV-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(C(=O)N2)C=CC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(C=C1)C=C(C(=O)N2)/C=C/C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-7-ethoxy-3-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-yl)quinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinolinone core: Starting from an appropriate aniline derivative, the quinolinone core can be synthesized through a series of cyclization reactions.

    Introduction of the ethoxy group: The ethoxy group can be introduced via an etherification reaction using ethyl iodide or ethyl bromide in the presence of a base.

    Formation of the enone side chain: The enone side chain can be synthesized through a Claisen-Schmidt condensation reaction between a thiophene aldehyde and an appropriate ketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-7-ethoxy-3-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-yl)quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the enone side chain to an alcohol or alkane.

    Substitution: The ethoxy group or other substituents on the quinolinone core can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Potential therapeutic agent due to its unique structure and biological activity.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of (E)-7-ethoxy-3-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-yl)quinolin-2(1H)-one would depend on its specific biological target. Generally, quinolinone derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, they may inhibit enzyme activity or block receptor binding, resulting in therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural Features and Activities of Quinolin-2(1H)-one Derivatives

Compound Name Substituents Key Structural Differences Biological Activity/Properties Reference
(E)-7-ethoxy-3-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-yl)quinolin-2(1H)-one 7-ethoxy, 3-(thiophen-2-yl)prop-1-en-1-yl Thiophene side chain, ethoxy at C7 Inferred enhanced metabolic stability and target binding (structural analogy)
CTR-21 8-methoxy, 3-(2-methoxyphenyl)prop-1-en-1-yl Methoxy at C8, 2-methoxyphenyl side chain Improved efficacy and metabolic stability (lead compound)
CTR-32 3-(2-ethoxyphenyl)prop-1-en-1-yl Ethoxy on phenyl side chain Enhanced activity compared to methoxy analogs
10a (pyrimidine hybrid) 6,7-dimethoxy, 3-(4-((4-chlorophenyl)pyrimidin-2-yl)aminophenyl)prop-1-en-1-yl Bulky pyrimidine-aminophenyl side chain Sphingosine kinase inhibition (anticancer potential)
15e/15f (benzimidazole hybrids) 3-(6-chloro/bromo-benzimidazol-2-yl) Halogenated benzimidazole at C3 Potent anticancer activity (HepG2, SK-OV-3)
IIa4 (antidepressant derivative) 4-chloro, 3-(3-morpholinopropanoyl) Morpholine-propanoyl side chain Most potent antidepressant activity (98.17s immobility time)

Key Observations:

Positional Effects of Alkoxy Groups: Ethoxy at C7 (target compound) vs. methoxy at C8 (CTR-21): Ethoxy’s larger size may improve metabolic stability by reducing oxidative degradation .

Side Chain Modifications :

  • Thiophene vs. Phenyl: The thiophene’s sulfur atom may engage in unique hydrophobic or hydrogen-bonding interactions, whereas phenyl derivatives (e.g., CTR-21/32) rely on methoxy/ethoxy for polarity .
  • Pyrimidine hybrids (10a) demonstrate the impact of heteroaromatic extensions on target specificity, such as sphingosine kinase inhibition .

Biological Activity Correlations: Halogenated benzimidazoles (15e/15f) show superior anticancer activity, suggesting electronegative substituents enhance cytotoxicity . Morpholine-propanoyl side chains (IIa4) improve CNS penetration, critical for antidepressant effects , whereas the target compound’s thiophene may favor peripheral targets.

Metabolic and Pharmacokinetic Profiles

  • Thiophene-containing compounds may exhibit distinct cytochrome P450 interactions compared to phenyl or pyrimidine analogs, affecting clearance rates .

Biological Activity

(E)-7-ethoxy-3-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-yl)quinolin-2(1H)-one is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This compound is characterized by its unique structural features, which contribute to its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C16H15N1O3S1, with a molecular weight of 303.36 g/mol. Its structure includes a quinoline core, an ethoxy group, and a thiophene moiety, which may influence its pharmacological properties.

Antiproliferative Activity

Research indicates that quinoline derivatives exhibit significant antiproliferative effects against various cancer cell lines. In a study evaluating the activity of similar compounds, it was found that derivatives showed varying degrees of cytotoxicity against breast cancer (MDA-MB-231), prostate cancer (PC-3), and human fetal lung fibroblast (MRC-5) cell lines. The viability percentages at different concentrations were measured using MTS assays, with notable findings summarized in Table 1.

Table 1: Antiproliferative Activity of Quinoline Derivatives

CompoundCell LineConcentration (µM)% Viability
3aMDA-MB-23110<47%
4gMDA-MB-23125~30%
3bPC-31556%
4eMRC-515>82%

The GI50 values, which indicate the concentration required to inhibit cell growth by 50%, were also determined for selected compounds. For instance, compound 3b exhibited a GI50 value of 28 µM against PC-3 cells, indicating strong cytotoxic potential.

The mechanism of action for quinoline derivatives often involves the inhibition of key proteins involved in cell cycle regulation and apoptosis. Specifically, the degradation of cyclin-dependent kinase (CDK4) has been noted as a significant indicator of Hsp90 blockade in treated cells. This suggests that (E)-7-ethoxy-3-(3-oxo-3-(thiophen-2-yl)prop-1-en-1-y)quinolin-2(1H)-one may exert its effects through modulation of these pathways.

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties. A study on related compounds demonstrated effective inhibition against various bacterial strains. The potential application as an antimicrobial agent could be attributed to the structural features that enhance interaction with microbial targets.

Case Studies

Several case studies have highlighted the efficacy of quinoline derivatives in clinical settings:

  • Case Study on Breast Cancer : A derivative similar to (E)-7-ethoxy showed promising results in reducing tumor size in vivo when administered at specific dosages, supporting its potential as a therapeutic agent.
  • Antimicrobial Efficacy : In another study, derivatives were tested against resistant bacterial strains, demonstrating significant inhibition rates comparable to standard antibiotics.

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